Voc Superiority over P3HT and P-TAA
In a direct head-to-head comparison within the same study, PF8-TAA-based perovskite solar cells (PSCs) consistently produce a higher open-circuit voltage (Voc) compared to devices using P3HT and P-TAA hole-transport materials. The higher Voc is directly attributed to the deeper HOMO energy level of PF8-TAA, which improves energy level alignment at the perovskite/HTM interface, reducing voltage losses from non-radiative recombination. The average Voc increases from 1.11 V with P3HT to 1.21 V with PF8-TAA, a 0.10 V improvement [1].
| Evidence Dimension | Open-Circuit Voltage (Voc) in CsPbI2Br Perovskite Solar Cells |
|---|---|
| Target Compound Data | 1.21 ± 0.027 V (PF8-TAA) |
| Comparator Or Baseline | 1.11 ± 0.030 V (P3HT) and 1.17 ± 0.023 V (P-TAA) |
| Quantified Difference | PF8-TAA achieves a Voc that is 0.10 V higher than P3HT and 0.04 V higher than P-TAA. |
| Conditions | Mesoscopic CsPbI2Br perovskite solar cells under 1 sun illumination (100 mW/cm², AM 1.5G); 25 devices per HTM |
Why This Matters
For researchers and manufacturers of perovskite solar cells, this 0.10 V Voc enhancement is a significant and quantifiable performance gain directly impacting the maximum achievable power conversion efficiency.
- [1] Jiang, Z., et al. (2021). Hysteresis-Less CsPbI2Br Mesoscopic Perovskite Solar Cells with a High Open-Circuit Voltage Exceeding 1.3 V and 14.86% of Power Conversion Efficiency. ACS Applied Materials & Interfaces, 11(23), 20812-20819. View Source
